molecular formula C15H20N2O2 B5695232 methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate

methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate

Cat. No. B5695232
M. Wt: 260.33 g/mol
InChI Key: WPAWKMGBMKMQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate (MEIC) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEIC is a derivative of indole, a heterocyclic aromatic compound that is widely found in nature. MEIC is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.

Mechanism of Action

Methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has also been shown to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has been shown to have potent acetylcholinesterase inhibitory activity, which can improve cognitive function. methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has also been shown to have anti-inflammatory and analgesic properties, which can reduce pain and inflammation. methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

Methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has several advantages for lab experiments, including its potent acetylcholinesterase inhibitory activity and anti-inflammatory and analgesic properties. However, methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

For the study of methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate include the development of derivatives with improved solubility and potency, the study of its mechanism of action, and the exploration of its potential therapeutic applications.

Synthesis Methods

The synthesis of methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate involves the reaction of 3-(diethylamino)methylindole with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate. The yield of this reaction is typically around 70%.

Scientific Research Applications

Methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has been widely studied for its potential applications in various fields such as neuroscience, medicinal chemistry, and drug discovery. methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has been shown to have potent acetylcholinesterase inhibitory activity, making it a potential candidate for the treatment of Alzheimer's disease. methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

methyl 3-(diethylaminomethyl)-1H-indole-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-17(5-2)10-11-9-16-14-12(11)7-6-8-13(14)15(18)19-3/h6-9,16H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAWKMGBMKMQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CNC2=C1C=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate

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